Indocarbazostatin C
Description
Indocarbazostatin C is a methyl ester analog of indocarbazostatin, a member of the indolocarbazole family of natural products. It was first isolated from the mutant strain Streptomyces sp. MUV-6-83, derived from the original producer Streptomyces sp. TA-0403, through repeated UV mutagenesis . Structurally, it features a methyl ester group at the C-3' position of the sugar moiety, distinguishing it from indocarbazostatin (ethyl ester) and indocarbazostatin B (ethyl ester with a distinct atropisomeric configuration) . This compound exhibits potent inhibitory activity against nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells, though its exact IC₅₀ remains less characterized compared to its ethyl ester counterparts .
The biosynthesis of this compound involves two tryptophan-derived aglycone units and a glucose-derived pyranose moiety, with key oxidative and glycosylation steps catalyzed by cytochrome P450 homologs and N-glycosyltransferases . Its production is enhanced in mutant strains under specific fermentation conditions, particularly when supplemented with Diaion HP-20 resin .
Properties
Molecular Formula |
C27H19N3O7 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
methyl (15S,16S,18R)-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H19N3O7/c1-26-27(35,25(34)36-2)10-16(37-26)29-14-6-4-3-5-12(14)17-19-20(24(33)28-23(19)32)18-13-9-11(31)7-8-15(13)30(26)22(18)21(17)29/h3-9,16,31,35H,10H2,1-2H3,(H,28,32,33)/t16-,26+,27-/m1/s1 |
InChI Key |
RTJFTGZTCMXTOW-NDHZUNLQSA-N |
Isomeric SMILES |
C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)C(=O)NC6=O)(C(=O)OC)O |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8)O)C(=O)NC6=O)(C(=O)OC)O |
Synonyms |
indocarbazostatin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Indocarbazostatin C belongs to the indolocarbazole family, which shares a core indolo[2,3-a]pyrrolo[3,4-c]carbazole-5(6H)-one system. Key structural differences among related compounds include:
| Compound | Core Structure | Sugar Moiety Modifications | Ester Group | Atropisomeric Chirality |
|---|---|---|---|---|
| Indocarbazostatin | Indolocarbazole with hydroxyl at C-3 | Ethyl ester at C-3' | Ethyl | None |
| Indocarbazostatin B | Indolocarbazole with hydroxyl at C-3 | Ethyl ester at C-3' | Ethyl | Negative (7b–7c axis) |
| This compound | Indolocarbazole with hydroxyl at C-3 | Methyl ester at C-3' | Methyl | None |
| Indocarbazostatin D | Indolocarbazole with hydroxyl at C-3 | Methyl ester at C-3' | Methyl | Negative (7b–7c axis) |
| K-252a | Indolocarbazole with glycosylation | No ester; glycosylation at C-5 | N/A | None |
Notes:
- The methyl/ethyl ester distinction significantly impacts solubility and bioavailability .
- Atropisomeric chirality in indocarbazostatin B and D arises from restricted rotation around the 7b–7c axis, influencing their binding to NGF receptors .
Research Implications
- Structural Uniqueness : The methyl ester group in this compound enhances metabolic stability compared to ethyl esters, making it a candidate for drug development .
- Biosynthetic Engineering : Mutant strains like MUV-6-83 enable scalable production of indocarbazostatin derivatives .
- Therapeutic Potential: Lower cytotoxicity than K-252a positions this compound as a safer NGF pathway modulator .
Q & A
Q. How should researchers address unexpected results or null findings in studies on this compound?
- Methodological Answer : Report all outcomes transparently, including negative data (e.g., lack of cytotoxicity in certain cell lines). Use discussion sections to explore potential explanations (e.g., off-target effects, assay sensitivity). Adhere to journal guidelines for supplementary material to avoid selective data presentation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
